

3-(Trifluoromethoxy)phenylacetonitrile molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-(Trifluoromethoxy)phenylacetonitrile
Cat. No.:	B017178

[Get Quote](#)

An In-depth Technical Guide to 3-(Trifluoromethoxy)phenylacetonitrile

Abstract: This technical guide provides a comprehensive overview of **3-(Trifluoromethoxy)phenylacetonitrile**, a fluorinated aromatic nitrile of significant interest to the chemical, pharmaceutical, and material science sectors. The document delineates its fundamental chemical and physical properties, discusses its pivotal role as a synthetic intermediate, and outlines its applications. Furthermore, it covers essential spectroscopic data for characterization, safe handling protocols, and a complete set of references for further investigation. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this versatile building block.

Core Chemical Identity and Properties

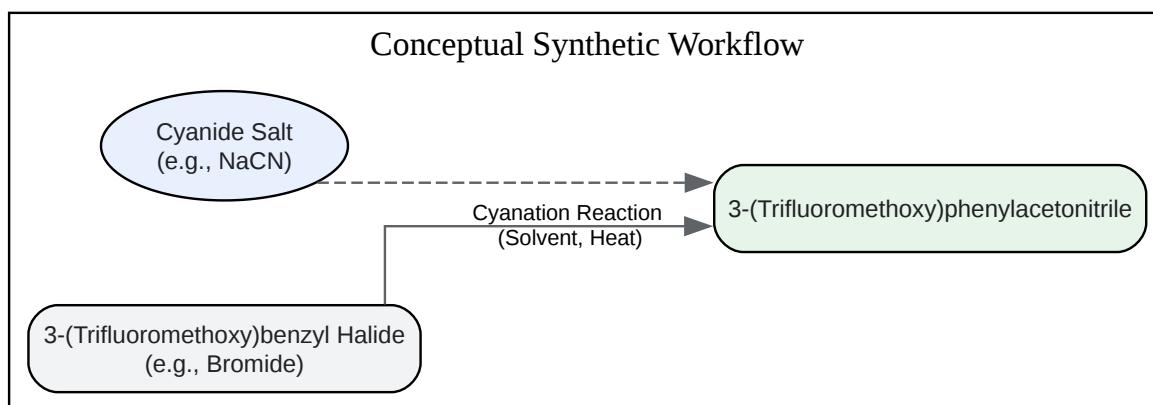
3-(Trifluoromethoxy)phenylacetonitrile, also known as 3-(Trifluoromethoxy)benzyl cyanide, is a specialty chemical building block. The presence of the trifluoromethoxy (-OCF₃) group at the meta-position of the phenyl ring imparts unique electronic properties and metabolic stability, making it a valuable synthon in medicinal chemistry and materials science.

Molecular and Structural Data

The fundamental identifiers and molecular properties of **3-(Trifluoromethoxy)phenylacetonitrile** are summarized below.

Identifier	Value	Source
IUPAC Name	2-[3-(trifluoromethoxy)phenyl]acetonitrile	[1]
Synonyms	3-(Trifluoromethoxy)benzyl cyanide	[2]
CAS Number	108307-56-8	[2][3]
Molecular Formula	C ₉ H ₆ F ₃ NO	[1][3]
Molecular Weight	201.15 g/mol	[3]
Exact Mass	201.0399 g/mol	[1]
InChI Key	WZLPHJZVNJXHPV-UHFFFAOYSA-N	[1]
SMILES	C1=CC(=CC(=C1)OC(F)(F)CC#N	[1]

Physicochemical Characteristics


This compound is typically a colorless to light yellow liquid under standard conditions.[4] Its physical properties are critical for designing reaction conditions, purification procedures, and storage protocols.

Property	Value	Source
Appearance	Colorless to light yellow liquid	[4]
Boiling Point	224.2 ± 35.0 °C (Predicted)	[4]
Density	1.289 ± 0.06 g/cm ³ (Predicted)	[4]
Refractive Index	1.448	[4]
Storage	Sealed in a dry place at room temperature	[4]

Synthesis and Role as a Chemical Intermediate

While specific, detailed industrial synthesis routes for **3-(Trifluoromethoxy)phenylacetonitrile** are often proprietary, its structure suggests a logical synthetic pathway. The synthesis would likely involve the introduction of the cyanomethyl group (-CH₂CN) to a 3-trifluoromethoxybenzene precursor. A common method for this transformation is the cyanation of a corresponding benzyl halide (e.g., 3-(trifluoromethoxy)benzyl bromide) with a cyanide salt like sodium or potassium cyanide.

The true value of this compound lies in its utility as an intermediate. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various carbon-carbon bond-forming reactions. The trifluoromethoxy group often enhances the parent molecule's metabolic stability and lipophilicity, which are desirable traits in drug candidates.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **3-(Trifluoromethoxy)phenylacetonitrile**.

Applications in Research and Drug Development

The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) moieties are of profound importance in modern drug discovery. They can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. While specific applications for **3-(Trifluoromethoxy)phenylacetonitrile** are highly specialized, its structural analog, 3-

(Trifluoromethyl)phenylacetonitrile, serves as a key intermediate in the synthesis of pharmaceuticals (including anti-inflammatory and analgesic drugs), agrochemicals, and advanced materials.^[5] The $-\text{OCF}_3$ group is often considered a bioisostere of other functional groups and can improve metabolic stability by blocking sites of oxidative metabolism. Therefore, **3-(Trifluoromethoxy)phenylacetonitrile** is a critical building block for creating novel compounds in these fields.

Key areas of application include:

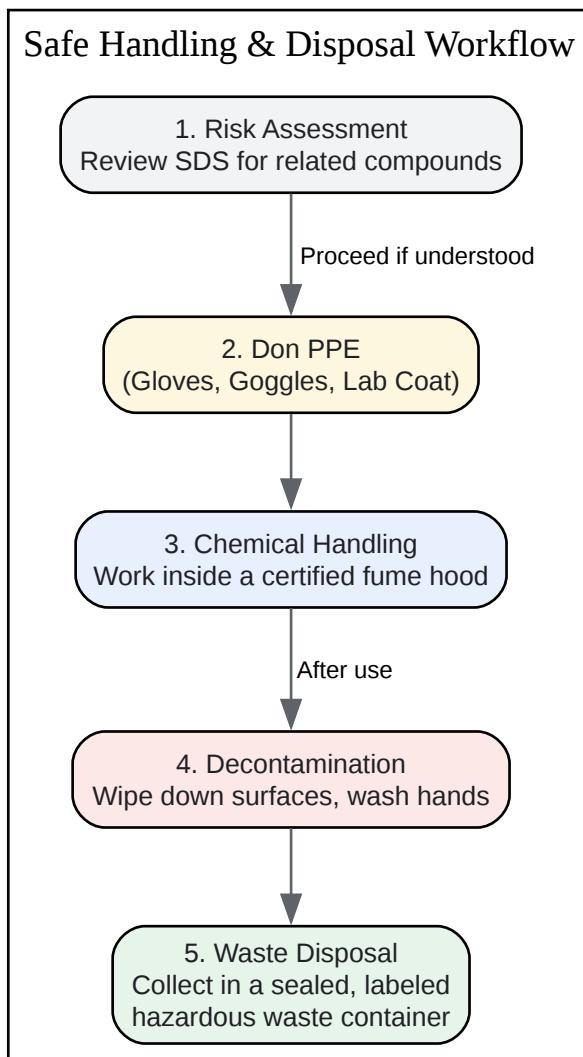
- Medicinal Chemistry: Synthesis of complex heterocyclic systems and lead compounds for various therapeutic targets.
- Agrochemicals: Development of new pesticides and herbicides with enhanced efficacy.
- Material Science: Used in the creation of polymers and other materials with enhanced thermal and chemical resistance due to the fluorinated group.^[5]

Spectroscopic and Analytical Profile

Accurate characterization is essential for verifying the identity and purity of the compound.

- Mass Spectrometry (MS): The NIST WebBook provides mass spectrum data for this compound.^[1] In electron ionization (EI-MS), one would expect to see the molecular ion peak (M^+) at m/z 201. The fragmentation pattern would likely involve the loss of the trifluoromethoxy group and cleavage at the benzylic position.
- Infrared Spectroscopy (IR): The IR spectrum is a key tool for identifying functional groups. The NIST WebBook contains a gas-phase IR spectrum for this compound.^[1] Key expected vibrational frequencies include:
 - $\sim 2250 \text{ cm}^{-1}$: A sharp, medium-intensity peak characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretch.
 - $\sim 3050\text{-}3100 \text{ cm}^{-1}$: Aromatic C-H stretching.
 - $\sim 2850\text{-}2950 \text{ cm}^{-1}$: Aliphatic C-H stretching from the methylene ($-\text{CH}_2-$) group.
 - $\sim 1100\text{-}1300 \text{ cm}^{-1}$: Strong C-F stretching bands from the $-\text{OCF}_3$ group.

- ~1600 cm⁻¹ and ~1475 cm⁻¹: Aromatic C=C ring stretching.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum is not available in the search results, the expected signals can be predicted based on the structure:
 - ¹H NMR: One would anticipate a singlet for the two methylene protons (-CH₂CN) and a complex multiplet pattern in the aromatic region (7.0-8.0 ppm) for the four protons on the benzene ring.
 - ¹³C NMR: Signals for the nitrile carbon (~117 ppm), the methylene carbon, multiple aromatic carbons, and the quartet characteristic of the trifluoromethoxy carbon due to coupling with fluorine would be expected.
 - ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group.


Safety, Handling, and Disposal

As with any laboratory chemical, proper safety protocols must be followed. Although a specific Safety Data Sheet (SDS) for the methoxy variant was not retrieved, the safety profile can be inferred from related compounds like 2-(Trifluoromethyl)phenylacetonitrile and general chemical principles. Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[6][7][8]

General Safety Precautions:

- Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood. [9]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.[8][9] Wash hands thoroughly after handling.
- Fire Safety: Keep away from heat, sparks, and open flames. Use dry chemical, foam, or carbon dioxide extinguishers.[9]

- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Waste is typically classified as hazardous.[9]

[Click to download full resolution via product page](#)

Caption: A standardized workflow for the safe handling and disposal of nitrile compounds.

Conclusion

3-(Trifluoromethoxy)phenylacetonitrile is a highly valuable and versatile fluorinated building block. Its unique combination of a reactive nitrile handle and a metabolically robust trifluoromethoxy group makes it an attractive intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its

chemical properties, spectroscopic data, and safety requirements is paramount for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Trifluoromethoxy)phenylacetonitrile [webbook.nist.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. scbt.com [scbt.com]
- 4. 3-(TRIFLUOROMETHOXY)PHENYLACETONITRILE CAS#: 108307-56-8 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [3-(Trifluoromethoxy)phenylacetonitrile molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b017178#3-trifluoromethoxy-phenylacetonitrile-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com